molecular formula C22H27FN2O B609549 N-[3-fluoro-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide CAS No. 1422952-82-6

N-[3-fluoro-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide

Cat. No. B609549
CAS RN: 1422952-82-6
M. Wt: 354.4694
InChI Key: DMCQJJAWMFBPOX-UHFFFAOYSA-N
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Description

NFEPP, also known as (±)-N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide, is an analgesic opioid chemical, similar in structure to fentanyl, designed in 2016 to avoid the standard negative side effects of opiates, including opioid overdose, by only targeting inflamed tissue. NFEPP has the potential to reduce opioid addiction and dependency, as there is no effect on users who are not actually suffering from pain, as the chemical does not interact with non-inflamed brain tissue.

Scientific Research Applications

Design and Synthesis in Drug Discovery

N-[3-fluoro-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide, a fentanyl analog, has been a subject of interest in the design and synthesis of novel compounds for drug discovery. Amidated fentanyl analogs were synthesized and evaluated for potential applications in drug discovery, highlighting the diversity-oriented synthesis and potential benefits in the field of medicinal chemistry (Haghighatnia, Balalaie, & Bijanzadeh, 2012).

Analgesic Activity and Potency

Research has focused on synthesizing and analyzing the analgesic activity of various analogs of this compound. These studies have found compounds with significant analgesic properties, offering insights into the development of novel analgesic agents (Van Bever, Niemegeers, & Janssen, 1974).

Pharmacokinetics and Drug Development

The compound has been involved in studies related to pharmacokinetics, particularly in the context of developing new anaplastic lymphoma kinase inhibitors for cancer treatment. These studies have focused on understanding the metabolic pathways and clearance rates of such compounds (Teffera et al., 2013).

Anticancer Properties

There is ongoing research into the anticancer properties of compounds structurally related to this compound. Studies have synthesized and evaluated piperidine derivatives for their antileukemic activity, showing promising results in inhibiting the growth of cancer cells (Vinaya et al., 2011).

Antimicrobial Research

Research has also explored the potential antimicrobial properties of derivatives of this compound. Synthesis and evaluation of these compounds have indicated their effectiveness against various microbial strains, contributing to the field of antimicrobial drug development (Anuse et al., 2019).

Neuropharmacology and Receptor Studies

The compound's derivatives have been studied for their interaction with various receptors, contributing to neuropharmacological research. This includes examining the efficacy and binding affinity to serotonin receptors, which can be pivotal in developing treatments for neurological disorders (Vacher et al., 1999).

properties

CAS RN

1422952-82-6

Molecular Formula

C22H27FN2O

Molecular Weight

354.4694

IUPAC Name

N-[3-fluoro-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide

InChI

InChI=1S/C22H27FN2O/c1-2-22(26)25(19-11-7-4-8-12-19)21-14-16-24(17-20(21)23)15-13-18-9-5-3-6-10-18/h3-12,20-21H,2,13-17H2,1H3

InChI Key

DMCQJJAWMFBPOX-UHFFFAOYSA-N

SMILES

CCC(=O)N(C1CCN(CC1F)CCC2=CC=CC=C2)C3=CC=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NFEPP, (±)-N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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